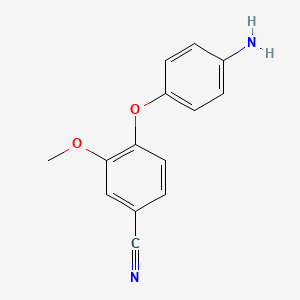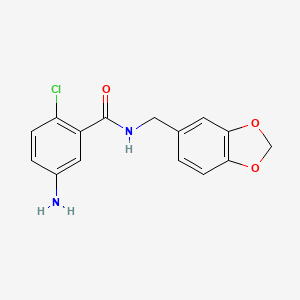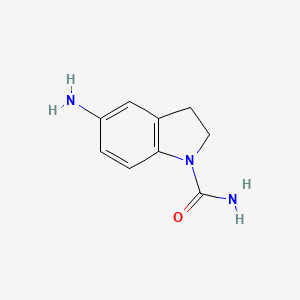
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
説明
“1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “2-hydroxyethyl” and “carboxylic acid” groups suggest that this compound has both alcohol and acid functional groups .
科学的研究の応用
1. Functionalization Reactions and Synthesis
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid and its derivatives have been studied extensively for their functionalization reactions and synthesis methods. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been synthesized through reactions with aminophenol derivatives, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006). Improved synthesis methods have also been developed, enhancing the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% (Dong, 2011).
2. Chemical and Structural Characterization
Studies have focused on the chemical and structural characterization of pyrazole derivatives. For instance, experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine have provided insights into the reaction mechanisms and structural characteristics of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
3. Metal Organic Frameworks Synthesis
1-H-pyrazole-3,5-dicarboxylic acid, a related derivative, has been utilized in the synthesis of metal-organic frameworks (MOFs) with various topologies. These MOFs have been synthesized and characterized for their composition, lattice parameters, porosity, and thermal and chemical stability (Jacobsen, Reinsch, & Stock, 2018).
4. Electrochemiluminescence Applications
Transition metal complexes with ligands derived from pyrazole-dicarboxylic acid have been synthesized and demonstrated highly intense electrochemiluminescence (ECL) in DMF solution, showcasing their potential applications in this field (Feng et al., 2016).
5. Synthesis of Heterocyclic Dyes
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, another derivative, has been used as a coupling component in the synthesis of mono-/bi-heterocyclic dyes. These dyes show potential for applications due to their specific fluorescent properties and λmax dependence on substituent effects and the type of heterocyclic rings (Tao et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-hydroxyethyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-8-7(9(13)14)6-10-11(8)4-5-12/h6,12H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZGZBNTANNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)






![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)


amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)